2,5-dichloro-N-(2,5-dichlorophenyl)benzenesulfonamide
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Overview
Description
2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two dichlorophenyl groups attached to a benzene sulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2,5-dichloroaniline with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
Scientific Research Applications
2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE include other dichlorophenyl derivatives and sulfonamides such as:
- 2,5-Dichloroaniline
- 2,4-Dichlorophenyl sulfonamide
- 2,5-Dichlorobenzenesulfonamide
Uniqueness
What sets 2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE apart from similar compounds is its specific substitution pattern and the presence of both dichlorophenyl and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H7Cl4NO2S |
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Molecular Weight |
371.1 g/mol |
IUPAC Name |
2,5-dichloro-N-(2,5-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl4NO2S/c13-7-1-3-9(15)11(5-7)17-20(18,19)12-6-8(14)2-4-10(12)16/h1-6,17H |
InChI Key |
WBEBMRZNBAJGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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